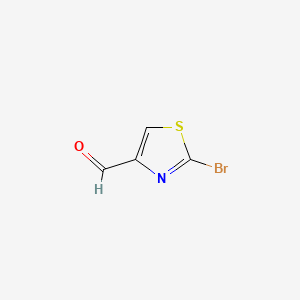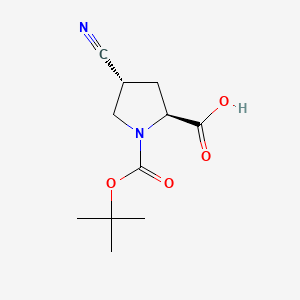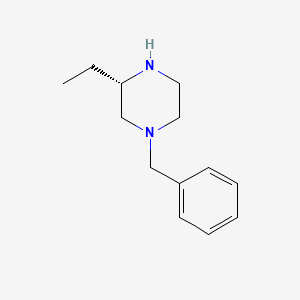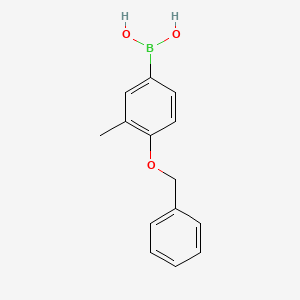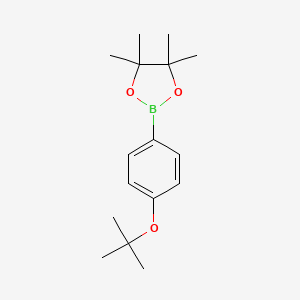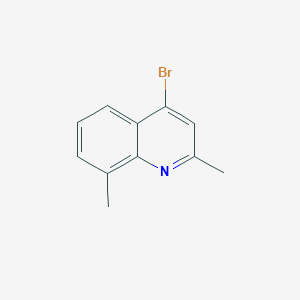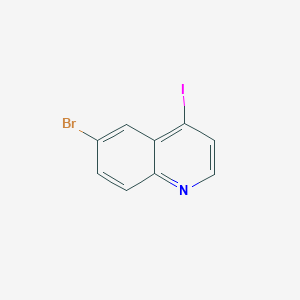
Tert-butyl 2-(3-nitrophenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(3-nitrophenyl)acetate, also known as tert-butyl nitrophenyl acetate, is a nitro-aromatic compound commonly used in organic chemistry. It is a white, crystalline solid that is soluble in many organic solvents, such as acetone, chloroform, and benzene. It is most often used as a reagent in organic synthesis, as well as in the synthesis of a variety of other organic compounds. The compound has a wide range of applications in research and industry, including in the synthesis of pharmaceuticals, agrochemicals, and other materials.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Chemical Compounds
Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, a related compound, is used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its utility in creating complex chemical structures. The effects of various factors such as feed composition, reaction temperature, and time on the yield of the synthesized compound are studied, indicating its significance in chemical research (Jin Dong-yuan, 2009).
2. Exploration of Reaction Mechanisms
The influence of tert-butyl groups in chemical reactions, such as the enforced intramolecular hydrogen bonding in tert-butyl-substituted compounds, has been studied. This research helps in understanding the rate and mechanism of catalyzed acyl transfer, showcasing the role of tert-butyl groups in complex chemical processes (Ivan Steels, P. D. Clercq, H. Maskill, 1993).
3. Nitration and Synthesis Processes
Studies on nitration processes, such as the nitration of p-tert-butyltoluene, provide insight into the formation of tert-butyl-substituted nitro compounds. The research helps in understanding the chemical pathways and products formed under different conditions, contributing to our knowledge of organic synthesis and reaction dynamics (Alfred Fischer, Rolf Woderer, 1976).
4. Use as Protecting Groups in Organic Synthesis
The (2-nitrophenyl)acetyl (NPAc) group, related to tert-butyl 2-(3-nitrophenyl)acetate, serves as a hydroxyl protecting group in organic synthesis. Its utility is highlighted in the preparation of stable esters and its selective removal under specific conditions, demonstrating its significance in synthetic chemistry (Katalin Daragics, P. Fügedi, 2010).
Safety and Hazards
Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .
Propiedades
IUPAC Name |
tert-butyl 2-(3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
